2-Methyl-4-nitrobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

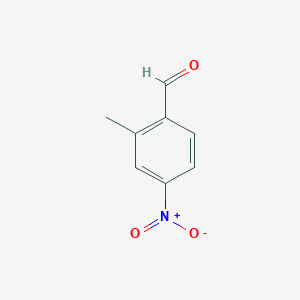

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHLWYCYBVEMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505824 | |

| Record name | 2-Methyl-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72005-84-6 | |

| Record name | 2-Methyl-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-4-nitrobenzaldehyde CAS number

An In-Depth Technical Guide to 2-Methyl-4-nitrobenzaldehyde (CAS No. 72005-84-6)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 72005-84-6), a pivotal chemical intermediate in the fields of pharmaceutical synthesis and fine chemicals. This document elucidates the compound's core physicochemical properties, established synthetic pathways, and modern analytical characterization techniques. Furthermore, it explores its significant applications, particularly as a precursor in the development of advanced pharmaceutical agents. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed protocols to support advanced research and manufacturing endeavors.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic organic compound characterized by a benzaldehyde core structure substituted with a methyl group at position 2 and a nitro group at position 4.[1][2] This specific arrangement of functional groups dictates its chemical reactivity and makes it a valuable building block in multi-step organic synthesis.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 72005-84-6 .[1][2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 72005-84-6 | [1][3][4] |

| Molecular Formula | C₈H₇NO₃ | [1][2][4] |

| Molecular Weight | 165.15 g/mol | [1][4] |

| IUPAC Name | This compound | [3][4] |

| Appearance | Solid | [3] |

| Melting Point | 69-70 °C | [2][3] |

| Boiling Point | 321.1 ± 30.0 °C at 760 mmHg | [3] |

| SMILES | O=CC1=CC=C(=O)C=C1C | [4] |

| InChI Key | ZYHLWYCYBVEMBK-UHFFFAOYSA-N | [3][5] |

Synthesis and Manufacturing Insights

The synthesis of this compound is typically achieved through controlled oxidation of a suitable precursor, leveraging the stability of the nitro and methyl groups under specific reaction conditions. The choice of synthetic route is governed by factors such as precursor availability, desired yield, purity requirements, and scalability.

Primary Synthetic Pathway: Oxidation of (2-Methyl-4-nitrophenyl)methanol

A common and effective laboratory-scale synthesis involves the oxidation of the corresponding benzyl alcohol, (2-Methyl-4-nitrophenyl)methanol.[2] This transformation specifically targets the primary alcohol functional group, converting it to an aldehyde.

Causality of Reagent Choice: Activated manganese(IV) oxide (MnO₂) is a preferred oxidizing agent for this conversion. It is a mild and selective reagent that effectively oxidizes benzylic alcohols to aldehydes with a low risk of over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidants like potassium permanganate. The reaction is typically performed in a non-polar solvent to facilitate product isolation and purification.

Experimental Protocol: Synthesis via Oxidation

-

Reaction Setup: A flask is charged with (2-methyl-4-nitro-phenyl)-methanol and a suitable solvent (e.g., dichloromethane).

-

Reagent Addition: Activated manganese(IV) oxide (approximately 10 molar equivalents) is added to the solution.[2]

-

Reaction Execution: The mixture is stirred vigorously at room temperature. The progress of the reaction is monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Upon completion, the solid MnO₂ is removed by filtration. The filtrate is concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography or recrystallization to yield pure this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of this compound for research and development, a suite of analytical techniques is employed. This multi-faceted approach provides a self-validating system where each technique corroborates the findings of the others. A general guide for a related compound, 4-nitrobenzaldehyde, outlines a similar robust characterization process.[6]

-

High-Performance Liquid Chromatography (HPLC): The primary technique for determining purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. The ¹H NMR spectrum will show characteristic signals for the aldehyde proton, the aromatic protons, and the methyl group protons, with chemical shifts and splitting patterns confirming the substitution pattern.

-

Infrared (IR) Spectroscopy: Provides a unique "molecular fingerprint" and confirms the presence of key functional groups.[6] Characteristic absorption bands include a strong carbonyl (C=O) stretch for the aldehyde (around 1700 cm⁻¹) and distinct stretches for the nitro group (NO₂).[6]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can simultaneously separate volatile impurities and provide mass data.[6] Predicted collision cross-section values can also aid in identification.[5]

Caption: Standard analytical workflow for compound verification.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate. The aldehyde group is a reactive handle for forming new carbon-carbon and carbon-nitrogen bonds, while the nitro group can be readily reduced to an amine, opening up a vast chemical space for derivatization.

Precursor to Bioactive Molecules

Nitrobenzaldehydes are foundational materials for synthesizing Schiff bases and other heterocyclic compounds that exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[7][8] The reaction of the aldehyde with primary amines is a straightforward method for producing imines (Schiff bases), which are important pharmacophores.[8][9]

Key Intermediate in Pharmaceutical Synthesis

While direct applications are limited, its derivatives are crucial. For instance, the corresponding carboxylic acid, 2-methyl-4-nitrobenzoic acid, is a documented intermediate in the synthesis of Tolvaptan.[10] Tolvaptan is a selective vasopressin V₂ receptor antagonist used to treat hyponatremia. This lineage underscores the compound's relevance in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

Caption: Role as a versatile synthetic building block.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Based on available safety data, the compound is classified as harmful and an irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Signal Word: Warning.[3]

-

Pictogram: GHS07 (Exclamation Mark).[3]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[11]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container.[3] Recommended storage temperature is often refrigerated (2-8°C).[1]

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.

Conclusion

This compound (CAS No. 72005-84-6) is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined properties, accessible synthetic routes, and versatile reactivity make it a compound of significant interest. For drug development professionals and research scientists, a thorough understanding of this intermediate provides a strategic advantage in the design and execution of novel synthetic pathways toward next-generation therapeutics.

References

-

CAS No : 72005-84-6 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

-

Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 344-356. Retrieved January 12, 2026, from [Link]

- Synthesis method of 2-methyl-4-nitrobenzoic acid. (2013). Google Patents.

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering. Retrieved January 12, 2026, from [Link]

-

This compound (C8H7NO3). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 72005-84-6 [sigmaaldrich.com]

- 4. This compound 95.00% | CAS: 72005-84-6 | AChemBlock [achemblock.com]

- 5. PubChemLite - this compound (C8H7NO3) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ojs.wiserpub.com [ojs.wiserpub.com]

- 10. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

2-Methyl-4-nitrobenzaldehyde molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Methyl-4-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 72005-84-6), a pivotal aromatic compound in synthetic organic chemistry. The document delineates its molecular architecture, physicochemical properties, and spectroscopic signature. It serves as a resource for researchers and drug development professionals, offering detailed protocols for its synthesis, purification, and characterization. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the molecule's behavior and its application as a versatile intermediate in the synthesis of complex chemical entities.

Introduction: The Significance of a Substituted Benzaldehyde

This compound is an aromatic aldehyde characterized by a benzene ring substituted with a methyl group at position 2, a nitro group at position 4, and an aldehyde functional group. This specific arrangement of electron-withdrawing (nitro and aldehyde) and electron-donating (methyl) groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis. While its direct applications are specialized, its true value lies in its role as a precursor for more complex molecules, particularly in the pharmaceutical and dye industries.[1][2] The functional groups present offer multiple reaction sites for derivatization, enabling the construction of diverse molecular scaffolds essential for medicinal chemistry and materials science.[3][4]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is foundational to its chemical identity and reactivity. The molecule consists of a central benzene ring, which provides a rigid scaffold. The aldehyde group (-CHO) is a key reactive center, participating in nucleophilic addition and condensation reactions. The nitro group (-NO₂) at the para-position is strongly electron-withdrawing, influencing the aromatic ring's electron density and the reactivity of the other substituents. The methyl group (-CH₃) at the ortho-position provides steric influence and can also be a site for further chemical modification.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

Quantitative data for this compound has been aggregated from various chemical suppliers and databases to provide a clear reference.

| Property | Value | Source(s) |

| CAS Number | 72005-84-6 | [5][6] |

| Molecular Formula | C₈H₇NO₃ | [5][6] |

| Molecular Weight | 165.15 g/mol | [5][6] |

| IUPAC Name | This compound | [6] |

| Appearance | Solid | |

| Melting Point | 69-70 °C | [7] |

| Boiling Point | 321.1 ± 30.0 °C at 760 mmHg | |

| SMILES | O=CC1=CC=C(=O)C=C1C | [6][8] |

| InChI Key | ZYHLWYCYBVEMBK-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of this compound is typically achieved through the oxidation of the corresponding benzyl alcohol, (2-methyl-4-nitro-phenyl)-methanol. This precursor-based approach is often favored for its selectivity and control over the final product. Manganese(IV) oxide is a common and effective oxidizing agent for this transformation.[7]

Experimental Protocol: Oxidation of (2-methyl-4-nitro-phenyl)-methanol

This protocol describes a laboratory-scale synthesis adapted from established procedures for the oxidation of benzyl alcohols.[7]

Rationale: The use of activated manganese(IV) oxide (MnO₂) is a mild and selective method for oxidizing benzylic alcohols to aldehydes. It is a heterogeneous reagent, which simplifies the work-up process as it can be removed by simple filtration. The choice of solvent, such as dichloromethane or chloroform, provides good solubility for the starting material and is relatively inert under the reaction conditions.

Step-by-Step Methodology:

-

Reaction Setup: A round-bottom flask is charged with (2-methyl-4-nitro-phenyl)-methanol (1 equivalent).

-

Solvent Addition: An appropriate volume of a chlorinated solvent (e.g., dichloromethane) is added to dissolve the starting material.

-

Oxidant Addition: Activated manganese(IV) oxide (MnO₂) (approximately 5-10 equivalents) is added to the stirred solution. The large excess is necessary to drive the reaction to completion due to the heterogeneous nature of the reaction.

-

Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the MnO₂ solid. The filter cake is washed with additional solvent to ensure complete recovery of the product.

-

Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Crystallographic Analysis

Structural elucidation and purity assessment of this compound are accomplished using a suite of standard analytical techniques. Each method provides unique information about the molecule's framework and functional groups.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[9] Both ¹H and ¹³C NMR are used to confirm the structure.

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region (δ 9.5-10.5 ppm).

-

Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets or distinct doublets and singlets in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns dictated by their coupling to each other.

-

Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons will be observed in the upfield region (δ 2.0-2.5 ppm).

¹³C NMR:

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region (δ 190-200 ppm).

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-150 ppm).

-

Methyl Carbon (-CH₃): A signal in the upfield aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[9]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.[10]

-

N-O Stretch (Nitro group): Two strong bands, one symmetric and one asymmetric, typically around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹.

-

C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic/Methyl): Signals typically appear just below 3000 cm⁻¹.

Experimental Protocol: Analytical Characterization

Rationale: A multi-technique approach provides orthogonal data, leading to a confident and unambiguous structural assignment. The choice of deuterated solvent in NMR (like CDCl₃) is crucial as it dissolves the analyte without introducing interfering proton signals. For IR, the KBr pellet method is a standard technique for solid samples, providing a clear spectrum without solvent interference.[9]

Step-by-Step Methodology:

-

Sample Preparation (NMR): Dissolve 10-20 mg of the purified solid in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[9]

-

Data Acquisition (NMR): Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation (IR): Grind a small amount (1-2 mg) of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[9]

-

Data Acquisition (IR): Obtain the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Data Analysis: Correlate the obtained spectral data (chemical shifts, coupling constants, absorption frequencies) with the expected values for the proposed structure of this compound.

Caption: Workflow for analytical characterization of the compound.

Chemical Reactivity and Applications in Drug Development

The utility of this compound in synthesis stems from the reactivity of its functional groups.

-

Aldehyde Group: This group is a primary site for transformations. It can undergo oxidation to a carboxylic acid (2-methyl-4-nitrobenzoic acid), reduction to a primary alcohol, or participate in condensation reactions (e.g., Knoevenagel, Wittig) to form C-C double bonds. These reactions are fundamental in building molecular complexity.[3]

-

Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This transformation is critical in pharmaceutical synthesis, as the resulting aniline derivative is a key precursor for building heterocyclic rings, such as quinolines, which are prevalent in many drug scaffolds.[1][11]

-

Aromatic Ring: The ring can undergo further electrophilic aromatic substitution, although the existing substituents will direct incoming groups to specific positions.

In drug development, this compound serves as an intermediate. For example, the synthesis of nitropyridine-based drugs, used for conditions like angina, often starts from a nitrobenzaldehyde precursor.[1] Its derivatives can be explored for a wide range of biological activities, making it a valuable starting point for medicinal chemistry campaigns.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. Based on available Safety Data Sheets (SDS), the compound presents several hazards.

-

Hazard Statements:

-

Precautionary Statements:

Handling and Storage: The compound should be handled in a well-ventilated area, preferably a chemical fume hood.[13] Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[13] It should be stored in a tightly closed container in a cool, dry place, often under an inert atmosphere like nitrogen to prevent oxidation.

Conclusion

This compound is a compound of significant interest due to its defined molecular structure and versatile chemical reactivity. The strategic placement of its methyl, nitro, and aldehyde groups on a benzene ring provides a platform for a wide array of synthetic transformations. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is crucial for its effective utilization by researchers and scientists in the development of novel pharmaceuticals and other advanced materials.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7NO3). Retrieved from [Link]

- Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462.

-

PubChem. (n.d.). 3-Methyl-4-nitrobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 7. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound 95.00% | CAS: 72005-84-6 | AChemBlock [achemblock.com]

- 7. echemi.com [echemi.com]

- 8. PubChemLite - this compound (C8H7NO3) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-nitrobenzaldehyde is a pivotal intermediate in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1] Its molecular architecture, featuring a strategically positioned methyl group and a nitro functionality on the benzaldehyde scaffold, offers a versatile platform for constructing complex molecular entities. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. We will delve into the two principal strategies: the nitration of 2-methylbenzaldehyde and the oxidation of 2-methyl-4-nitrotoluene. The causality behind experimental choices, mechanistic insights, and data-driven optimization are central themes of this whitepaper, designed to equip researchers with the knowledge to confidently and efficiently synthesize this valuable compound.

Introduction: The Strategic Importance of this compound

The utility of this compound in organic synthesis stems from the distinct reactivity of its functional groups. The aldehyde group serves as a reactive handle for a multitude of transformations, including condensations, reductive aminations, and oxidations, while the nitro group can be readily reduced to an amine, opening avenues for the construction of various heterocyclic systems and other nitrogen-containing compounds. The methyl group, ortho to the aldehyde, can influence the stereochemical outcome of reactions and can itself be a site for further functionalization. This trifecta of functionalities makes this compound a sought-after precursor in medicinal chemistry and materials science.

Core Synthetic Strategies: A Dichotomy of Approach

The synthesis of this compound can be broadly categorized into two logical approaches, each with its own set of advantages and challenges:

-

Pathway A: Electrophilic Nitration of 2-Methylbenzaldehyde. This route involves the direct introduction of a nitro group onto the 2-methylbenzaldehyde backbone. The key challenge lies in controlling the regioselectivity of the nitration reaction.

-

Pathway B: Oxidation of 2-Methyl-4-nitrotoluene. This strategy begins with the nitration of toluene to obtain the 2-methyl-4-nitrotoluene isomer, followed by the selective oxidation of the methyl group to an aldehyde. The primary consideration here is the choice of an oxidizing agent that is potent enough to convert the methyl group but selective enough to leave the aromatic ring and the nitro group intact.

The following sections will dissect these pathways in detail, providing both theoretical grounding and practical, field-proven protocols.

Pathway A: The Nuances of Direct Nitration

The direct nitration of 2-methylbenzaldehyde presents a classic case of electrophilic aromatic substitution where the directing effects of the existing substituents, the methyl (-CH₃) and aldehyde (-CHO) groups, are of paramount importance. The methyl group is an ortho-, para-director and an activating group, while the aldehyde group is a meta-director and a deactivating group. Their combined influence dictates the position of the incoming nitro group.

Mechanistic Rationale and Regiochemical Control

The interplay between the activating, ortho-, para-directing methyl group and the deactivating, meta-directing aldehyde group is crucial. The ortho position to the methyl group is also the meta position to the aldehyde group, making it a sterically hindered but electronically favorable site. The para position to the methyl group is the most likely site for nitration due to the strong directing effect of the methyl group and reduced steric hindrance compared to the position ortho to both groups.

Controlling the reaction conditions, particularly the temperature and the composition of the nitrating mixture (typically a combination of nitric acid and sulfuric acid), is essential to maximize the yield of the desired 4-nitro isomer and minimize the formation of byproducts.[2][3][4][5]

Experimental Protocol: Nitration of 2-Methylbenzaldehyde

Materials:

-

2-Methylbenzaldehyde

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C to prepare the nitrating mixture.

-

In a separate flask, dissolve 2-methylbenzaldehyde in dichloromethane.

-

Cool the 2-methylbenzaldehyde solution to 0 °C.

-

Slowly add the nitrating mixture dropwise to the 2-methylbenzaldehyde solution, ensuring the reaction temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Pathway B: The Art of Selective Oxidation

This pathway commences with the readily available 2-methyl-4-nitrotoluene, which can be synthesized by the nitration of toluene.[6] The subsequent challenge is the selective oxidation of the benzylic methyl group to an aldehyde without affecting the nitro group or the aromatic ring. A variety of oxidizing agents can be employed for this transformation, each with its own set of reaction conditions and selectivities.

Choosing the Right Oxidant: A Comparative Analysis

The selection of the oxidizing agent is the most critical decision in this pathway. Several reagents have been successfully employed, with varying degrees of efficiency and practicality.

| Oxidizing Agent | Reaction Conditions | Advantages | Disadvantages |

| Chromium Trioxide (CrO₃) in Acetic Anhydride | Low temperature (0-10 °C) | High yields, well-established method[7][8] | Stoichiometric use of toxic chromium reagent |

| Potassium Permanganate (KMnO₄) | Alkaline medium, controlled temperature | Readily available, cost-effective[9] | Can lead to over-oxidation to carboxylic acid |

| Cerium(IV) Ammonium Nitrate (CAN) | Acetic acid, moderate temperature | Milder conditions, good selectivity | More expensive reagent |

| Manganese Dioxide (MnO₂) | Inert solvent, reflux | Selective for benzylic alcohols (requires a two-step process) | Indirect oxidation, may require harsher conditions |

The use of chromium trioxide in acetic anhydride is a classic and reliable method, proceeding through the formation of a diacetate intermediate which is then hydrolyzed to the aldehyde.[7][8]

Experimental Protocol: Oxidation of 2-Methyl-4-nitrotoluene with CrO₃

Materials:

-

2-Methyl-4-nitrotoluene

-

Acetic Anhydride

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Chromium Trioxide (CrO₃)

-

Ice

-

Sodium Bisulfite (NaHSO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask fitted with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-methyl-4-nitrotoluene in acetic anhydride.

-

Cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add concentrated sulfuric acid while maintaining the temperature below 5 °C.

-

In a separate beaker, prepare a solution of chromium trioxide in a minimal amount of water and then slowly add it to the reaction mixture, keeping the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for several hours.

-

Pour the reaction mixture onto a stirred mixture of ice and water.

-

Add a solution of sodium bisulfite to quench any excess chromium trioxide (the color will change from orange/brown to green).

-

Extract the product with dichloromethane.

-

Wash the combined organic extracts with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic transformations, the following diagrams illustrate the core pathways.

Figure 1: Overview of the two primary synthetic pathways to this compound.

Figure 2: Step-by-step experimental workflow for the oxidation of 2-Methyl-4-nitrotoluene.

Conclusion and Future Perspectives

Both the direct nitration of 2-methylbenzaldehyde and the selective oxidation of 2-methyl-4-nitrotoluene represent viable and effective strategies for the synthesis of this compound. The choice between these pathways will often depend on the availability of starting materials, scalability requirements, and considerations regarding reagent toxicity and waste disposal. The direct nitration route is more atom-economical, while the oxidation pathway may offer better control over regioselectivity, albeit with the use of stoichiometric heavy metal oxidants.

Future research in this area will likely focus on the development of more environmentally benign and catalytic methods. For instance, the use of solid acid catalysts for nitration or the development of catalytic oxidation systems that utilize greener oxidants like molecular oxygen or hydrogen peroxide would represent significant advancements in the sustainable production of this important chemical intermediate.

References

-

Barton, J. W., & Cockett, M. A. (1931). CLII.—The Nitration of 2 : 4 : 6-Trimethyl- benxaldeh yde. Journal of the Chemical Society (Resumed), 615-618. Retrieved from [Link]

- Google Patents. (n.d.). US3996289A - Process for the preparation of 2-nitrobenzaldehyde.

-

MDPI. (2011). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]

- Google Patents. (n.d.). CN1995014A - Method for preparing 2-nitro-4-methyl p-tolyl sulfone using solid superstrong acid.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2003). (PDF) Synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene. Retrieved from [Link]

-

Scribd. (n.d.). Preparation of P and M Nitrobenzaldehyde From Toluene. Retrieved from [Link]

- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

ResearchGate. (2009). Synthesis of m-nitrobenzaldehyde. Retrieved from [Link]

-

Alexander Popkov. (n.d.). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROTOLUENE. Retrieved from [Link]

-

Quora. (2018). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid?. Retrieved from [Link]

-

OC-Praktikum. (2005). 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Retrieved from [Link]

-

Justia Patents. (1975). Process for the preparation of 2-nitrobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2000). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzaldehyde, 4-methyl-2-nitro-. Retrieved from [Link]

-

ResearchGate. (2015). Scheme of aldehyde group assistance in the nitration of benzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]

-

Aidic. (2012). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Retrieved from [Link]

-

OC-Praktikum. (2006). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]

-

LibreTexts Chemistry. (2014). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Retrieved from [Link]

Sources

- 1. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. CLIII.—The nitration of 2 : 4 : 6-trimethylbenzaldehyde - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. aidic.it [aidic.it]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. US3996289A - Process for the preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-4-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 2-Methyl-4-nitrobenzaldehyde (CAS No. 72005-84-6).[1][2] Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data on the compound's identity, physicochemical characteristics, and analytical signatures. The guide details established protocols for its characterization, emphasizes safety and handling procedures, and explains the causal relationships behind its spectral features. All data is supported by authoritative references to ensure scientific integrity and trustworthiness.

Chemical Identity and Molecular Structure

This compound is an aromatic aldehyde compound characterized by a benzene ring substituted with a methyl group at position 2, a nitro group at position 4, and a formyl (aldehyde) group at position 1. This specific arrangement of functional groups—an electron-donating methyl group ortho to the aldehyde and an electron-withdrawing nitro group para to it—imparts distinct reactivity and physical properties crucial for its role as a synthetic intermediate.

Key Identifiers:

-

IUPAC Name: this compound[2]

-

InChI Key: ZYHLWYCYBVEMBK-UHFFFAOYSA-N

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical state and solubility of a compound are paramount for its application in synthesis, dictating the choice of reaction conditions, solvents, and purification methods. The properties of this compound are summarized below.

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 69-70 °C | [1] |

| Boiling Point | 321.1 ± 30.0 °C (at 760 mmHg) | |

| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [1] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone, and chloroform. | [5][6] |

Expert Insights: The melting point of 69-70 °C indicates that the compound is a stable solid at room temperature, which simplifies handling and storage.[1] The limited water solubility is expected due to the predominantly non-polar aromatic ring.[5] However, the presence of the polar nitro and aldehyde groups allows for solubility in moderately polar to polar organic solvents.[5] This solubility profile is critical when designing reaction mixtures and extraction protocols for purification.

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. The key is to understand not just the data, but why the functional groups present in this compound give rise to specific spectral signatures.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the key diagnostic peaks arise from the aldehyde and nitro groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption is predicted around 1705-1710 cm⁻¹ . The conjugation of the aldehyde with the aromatic ring slightly lowers this frequency from that of a typical aliphatic aldehyde (~1725 cm⁻¹).[7]

-

C-H Stretch (Aldehyde): Two characteristic weak bands are expected in the region of 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The presence of both is a strong indicator of an aldehyde functional group.[8]

-

N-O Stretch (Nitro Group): The nitro group will exhibit two distinct, strong stretching vibrations: an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹ .[9] These are highly characteristic and confirm the presence of the -NO₂ moiety.

-

Aromatic C=C Stretch: Multiple bands of variable intensity will appear in the 1475-1610 cm⁻¹ region, confirming the aromatic skeleton.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted):

-

Aldehydic Proton (-CHO): A singlet is expected far downfield, around δ 9.9-10.1 ppm .[7] Its significant deshielding is a direct consequence of the powerful electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group.[7]

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear in the δ 7.5-8.5 ppm region. Their chemical shifts are influenced by the electronic effects of the substituents. The proton ortho to the nitro group will be the most deshielded. The splitting pattern will be complex due to the unique substitution pattern.

-

Methyl Protons (-CH₃): A singlet corresponding to three protons is expected around δ 2.6-2.8 ppm . This is downfield from a typical aromatic methyl group (e.g., toluene at ~2.3 ppm) due to the combined deshielding influence of the nearby aldehyde and the aromatic ring system.[8]

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (-CHO): The aldehyde carbon will be highly deshielded, appearing around δ 190-193 ppm .[10]

-

Aromatic Carbons: Six distinct signals are expected between δ 120-150 ppm . The carbons directly attached to the nitro group (C4) and the aldehyde group (C1) will be the most deshielded within this region.

-

Methyl Carbon (-CH₃): The methyl carbon signal will appear upfield, around δ 19-22 ppm .[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which serves as a structural fingerprint.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 165 , corresponding to the molecular weight of the compound (C₈H₇NO₃).[9]

-

Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the aldehyde proton (M-1, m/z = 164), the entire formyl group (M-29, m/z = 136), or the nitro group (M-46, m/z = 119). These fragments provide corroborating evidence for the assigned structure.

Synthesis Workflow

A common laboratory-scale synthesis of this compound involves the oxidation of the corresponding alcohol, (2-methyl-4-nitro-phenyl)-methanol. This method is efficient and selective. The choice of a mild oxidizing agent like activated manganese(IV) oxide (MnO₂) is crucial to prevent over-oxidation to the carboxylic acid.[1]

Caption: Workflow for the synthesis of this compound.

Safety, Handling, and Storage

Scientific integrity demands a thorough understanding of a compound's hazards. This compound is classified as harmful and an irritant. Adherence to safety protocols is mandatory.

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[11]

-

H315: Causes skin irritation.[11]

-

H319: Causes serious eye irritation.[11]

-

H335: May cause respiratory irritation.[11]

Precautionary Measures:

-

P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[11]

-

P280: Wear protective gloves, eye protection, and face protection.[11]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: The compound should be stored at 4°C under an inert atmosphere (e.g., nitrogen) to ensure long-term stability.

Conclusion

This compound is a well-defined solid organic compound with distinct physical and spectroscopic properties derived from its unique substitution pattern. Its melting point, solubility, and spectral signatures (IR, NMR, MS) provide a robust framework for its identification, purification, and use in further synthetic applications. A comprehensive understanding of these properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting.

References

-

Benzene, [(1,1-dimethylethyl)thio]-. NIST WebBook. [Link]

-

CAS Common Chemistry. CAS. [Link]

-

This compound | CAS No: 72005-84-6. Pharmaffiliates. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica. [Link]

-

3-Methyl-4-nitrobenzaldehyde | C8H7NO3. PubChem. [Link]

-

m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses Procedure. [Link]

- Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

4-Nitrobenzaldehyde. Solubility of Things. [Link]

-

Spectroscopy Tutorial: Example 7. Organic Chemistry at CU Boulder. [Link]

-

m-Nitrobenzaldehyde. ChemBK. [Link]

-

2-Methoxy-4-nitrobenzaldehyde | C8H7NO4. PubChem. [Link]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion... ResearchGate. [Link]

-

2-Hydroxy-4-methylbenzaldehyde | C8H8O2. PubChem. [Link]

-

Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4). Cheméo. [Link]

-

4-Nitrobenzaldehyde. Wikipedia. [Link]

-

Indigo dye. Wikipedia. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound 95.00% | CAS: 72005-84-6 | AChemBlock [achemblock.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3-Methyl-4-nitrobenzaldehyde | C8H7NO3 | CID 11194528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chembk.com [chembk.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

2-Methyl-4-nitrobenzaldehyde solubility data

An In-Depth Technical Guide to the Solubility of 2-Methyl-4-nitrobenzaldehyde

Abstract

This technical guide addresses the solubility of this compound, a key aromatic aldehyde intermediate. A comprehensive review of public literature reveals a notable scarcity of quantitative solubility data for this specific compound. Consequently, this document serves as a foundational resource for researchers, scientists, and drug development professionals by providing a robust theoretical framework and detailed, field-proven experimental protocols for determining its solubility. By leveraging data from its isomers and established principles of physical chemistry, this guide offers predictive insights into its solubility profile and equips the user with the necessary methodologies to generate precise, reliable data.

Introduction: The Significance of this compound

This compound (C₈H₇NO₃) is an aromatic organic compound featuring a benzaldehyde core substituted with a methyl group at position 2 and a nitro group at position 4. While less characterized than its isomers, 2-nitrobenzaldehyde and 4-nitrobenzaldehyde, its structural motifs suggest significant potential as an intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals. In drug development, understanding a compound's solubility is paramount; it is a critical physical property that influences bioavailability, formulation, and overall therapeutic efficacy.[1] Given the absence of established data, this guide provides the essential knowledge to bridge this information gap.

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[2][3] The interplay between the solute's structure, the solvent's properties, and temperature dictates the extent of dissolution.

Analysis of Molecular Structure

The structure of this compound contains several functional groups that collectively determine its overall polarity and solubility behavior:

-

Benzene Ring: A large, non-polar, hydrophobic structure.

-

Aldehyde Group (-CHO): A polar group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[4][5][6]

-

Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group, contributing significantly to the molecule's dipole moment.

-

Methyl Group (-CH₃): A non-polar, electron-donating group that adds to the hydrophobic character of the molecule.

The overall polarity is a balance between the non-polar benzene ring and methyl group, and the polar aldehyde and nitro groups. Compared to its isomer 4-nitrobenzaldehyde, the presence of the non-polar methyl group in this compound would be expected to slightly decrease its solubility in highly polar solvents like water.

Influence of Solvent Properties and Temperature

-

Polarity: Polar solvents (e.g., water, ethanol) will interact favorably with the polar aldehyde and nitro groups, while non-polar solvents (e.g., hexane, toluene) will interact primarily with the aromatic ring.[3][7]

-

Hydrogen Bonding: The oxygen atoms in the aldehyde and nitro groups can act as hydrogen bond acceptors, enhancing solubility in protic solvents like water and alcohols.[6][8]

-

Temperature: The dissolution of most solid organic compounds is an endothermic process. Therefore, the solubility of this compound is expected to increase with rising temperature.[7][9]

Predicted Solubility Profile

Based on the structural analysis and data from related isomers, the following qualitative solubility profile for this compound can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Water | Sparingly Soluble to Insoluble | The large hydrophobic aromatic ring and methyl group dominate over the polar functional groups.[9][10][11] |

| Alcohols (Methanol, Ethanol) | Soluble | Capable of both dipole-dipole interactions and hydrogen bonding with the solute.[9][10] |

| Ketones (Acetone) | Soluble | Strong dipole-dipole interactions with the polar functional groups of the solute.[10] |

| Ethers (Diethyl Ether) | Moderately Soluble | Can act as a hydrogen bond acceptor but is less polar than alcohols or ketones.[10][11] |

| Aromatic Hydrocarbons (Toluene) | Moderately Soluble | "Like dissolves like" principle applies to the aromatic rings of both solute and solvent.[9] |

| Alkanes (Hexane) | Sparingly Soluble | Significant mismatch in polarity; only weak van der Waals forces are possible.[4] |

Experimental Protocols for Solubility Determination

The following section provides detailed, self-validating methodologies for the precise quantitative determination of this compound solubility.

Core Experimental Workflow

The general process for determining thermodynamic solubility involves achieving equilibrium between the solid solute and the solvent, followed by separation and quantification of the dissolved solute.

Caption: General Workflow for Solubility Determination.

Protocol 1: Isothermal Shake-Flask Method (Gravimetric)

This method is considered the "gold standard" for determining thermodynamic solubility due to its directness and reliability.[12][13]

Methodology:

-

Preparation: Accurately weigh an excess amount of this compound into a sealed vessel (e.g., a screw-cap flask). Add a precisely known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed vessel in a temperature-controlled shaker bath. Agitate the mixture at a constant speed and temperature for a sufficient duration (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[14]

-

Phase Separation: Remove the vessel from the shaker and allow it to stand at the same constant temperature until the excess solid has sedimented. Carefully withdraw a sample of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed container. This step is critical to remove all undissolved microcrystals.

-

Quantification: Accurately weigh the container with the filtrate to determine the mass of the saturated solution.

-

Solvent Evaporation: Evaporate the solvent from the filtrate under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Final Weighing: Once the solvent is completely removed, weigh the container again to determine the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in desired units (e.g., g/100 g solvent, mol/L).

Protocol 2: UV/Vis Spectrophotometry

This method is highly effective for solutes that possess a chromophore, such as the nitroaromatic structure of this compound.[1][15]

Methodology:

-

Determine λmax: Prepare a dilute solution of the compound in the solvent of interest. Scan the solution with a UV/Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: Create a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the absorbance of each standard at λmax and plot absorbance versus concentration. The resulting linear regression will yield a Beer-Lambert Law equation (y = mx + c).

-

Prepare Saturated Solution: Follow steps 1-3 from the Shake-Flask Method (Protocol 3.2) to prepare a saturated, filtered solution.

-

Dilution & Measurement: Accurately dilute the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve. Measure the absorbance of this diluted sample at λmax.

-

Calculation: Use the Beer-Lambert equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the solubility of the saturated solution.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity and specificity, making it ideal for accurately determining solubility, especially at low concentrations.[16][17]

Methodology:

-

Method Development: Develop an HPLC method (e.g., reverse-phase) capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, and detector wavelength.

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject each standard into the HPLC system and create a calibration curve by plotting peak area versus concentration.

-

Prepare Saturated Solution: Follow steps 1-3 from the Shake-Flask Method (Protocol 3.2) to prepare a saturated, filtered solution.

-

Dilution & Analysis: Accurately dilute the filtered saturated solution with the mobile phase to fall within the concentration range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the final solubility.

Data Analysis and Thermodynamic Modeling

Once solubility data has been collected at various temperatures, it can be correlated using thermodynamic models. The modified Apelblat equation is a widely used semi-empirical model that provides an excellent fit for experimental solid-liquid equilibrium data.[18][19][20]

The equation is expressed as: ln(x) = A + (B/T) + C ln(T)

Where:

-

x is the mole fraction solubility

-

T is the absolute temperature in Kelvin

-

A, B, and C are empirical parameters determined by fitting the equation to the experimental data.

This modeling allows for the interpolation of solubility at temperatures not experimentally measured and for the calculation of thermodynamic properties of dissolution, such as enthalpy and entropy.[21]

Molecular Interactions in Dissolution

The process of dissolution can be visualized as a balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Caption: Intermolecular Forces in Dissolution.

For dissolution to occur, the energy released from forming solute-solvent interactions must be sufficient to overcome the energy required to break the solute's crystal lattice and disrupt the solvent's structure.

Safety and Handling

Based on safety data for nitrobenzaldehyde isomers, this compound should be handled with care.

-

Hazards: Likely to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[22][23][24]

-

Precautions: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[25] Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[25]

Always consult the specific Safety Data Sheet (SDS) for this compound before use.

Conclusion

References

-

Nitrobenzaldehyde. (2026). Technology UK. [Link]

-

Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. (n.d.). Teachy. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. [Link]

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

-

Solubility of organic compounds. (n.d.). Khan Academy. [Link]

-

How do you perform the shake flask method to determine solubility? (2017). Quora. [Link]

-

3-Nitrobenzaldehyde. (n.d.). Solubility of Things. [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. [Link]

-

Solubility of Organic Compounds. (2023). University of Calgary. [Link]

-

Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. (2022). Journal of Chemical & Engineering Data, ACS Publications. [Link]

-

3-Nitrobenzaldehyde. (n.d.). Wikipedia. [Link]

-

How to find solubilities of drugs by using uv-visible spectroscopy? (2014). ResearchGate. [Link]

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023). PubMed. [Link]

-

Physical properties of organic compounds. (2019). Chemistry LibreTexts. [Link]

-

Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. (2023). Journal of Chemical & Engineering Data, ACS Publications. [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru. [Link]

-

Isothermal method (detecting composition of a saturated solution at a given temperature). (n.d.). ResearchGate. [Link]

-

Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus. (n.d.). Journal of Chemical & Engineering Data, ACS Publications. [Link]

-

Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. [Link]

-

Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? (2016). Quora. [Link]

-

Physical Properties of Aldehydes and Ketones. (n.d.). eCampusOntario Pressbooks. [Link]

-

Aldehyde. (2025). Britannica. [Link]

-

Properties of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]

-

How can I test the solubility in HPLC please? (2009). Chromatography Forum. [Link]

-

Solubility Determination and Thermodynamic Models for 2-Methylnaphthalene in Different Solvents from T = (278.15 to 303.15) K. (n.d.). ResearchGate. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. [Link]

-

Measuring saturation solubility of actives in solid and semi-solid lipid excipients. (2020). YouTube. [Link]

-

Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. (n.d.). Scholars Research Library. [Link]

-

Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. (2023). PMC - NIH. [Link]

-

Determination of the solubility and thermodynamic properties of wedelolactone in a binary solvent of ethanol and water. (n.d.). ResearchGate. [Link]

-

Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. (n.d.). Research Journal of Pharmacy and Technology. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Pharmapproach. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications. [Link]

-

Guide to Choosing the Correct HPLC Solvent. (2025). Phenomenex. [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. Khan Academy [khanacademy.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. teachy.ai [teachy.ai]

- 8. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. grokipedia.com [grokipedia.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. quora.com [quora.com]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. pharmaguru.co [pharmaguru.co]

- 17. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. cdhfinechemical.com [cdhfinechemical.com]

- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 25. fishersci.com [fishersci.com]

2-Methyl-4-nitrobenzaldehyde spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-4-nitrobenzaldehyde

Introduction

This compound is an aromatic organic compound featuring a benzaldehyde core substituted with a methyl group at position 2 and a nitro group at position 4. As a key intermediate in organic synthesis, its unambiguous structural confirmation is paramount for researchers in medicinal chemistry and materials science. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the comprehensive characterization of this molecule. This guide offers a detailed examination of the spectroscopic data for this compound, providing field-proven insights into spectral interpretation, experimental considerations, and the synergistic power of these methods in verifying molecular identity and purity.

Molecular Structure and Physicochemical Properties

The structural arrangement of the aldehyde, methyl, and nitro functional groups on the benzene ring dictates the molecule's unique electronic and chemical properties, which are directly reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 72005-84-6 | [1] |

| Molecular Formula | C₈H₇NO₃ | [1][2] |

| Molecular Weight | 165.15 g/mol | [3] |

| Physical Form | Solid, Light yellow powder | [4] |

| Melting Point | 42-44 °C / 69-70 °C | |

| Boiling Point | 153 °C @ 31 hPa / 321.1 °C @ 760 mmHg |

| InChIKey | ZYHLWYCYBVEMBK-UHFFFAOYSA-N |[2] |

Note: Discrepancies in reported melting points may arise from different measurement conditions or sample purities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aldehydic, aromatic, and methyl protons. The chemical shifts are heavily influenced by the electronic nature of the substituents. The strongly electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups deshield adjacent protons, shifting their signals downfield, while the electron-donating methyl (-CH₃) group has a minor shielding effect.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration | Rationale |

|---|---|---|---|---|

| Aldehyde (-CHO) | Singlet (s) | ~10.1 | 1H | Characteristic region for aldehyde protons, deshielded by the carbonyl group.[5] |

| Aromatic (H-3) | Doublet (d) | ~8.5 | 1H | Ortho to the strongly deshielding -NO₂ group. |

| Aromatic (H-5) | Doublet of doublets (dd) | ~8.3 | 1H | Ortho to the -CHO group and meta to the -NO₂ group. |

| Aromatic (H-6) | Doublet (d) | ~7.8 | 1H | Ortho to the -CH₃ group and meta to the -CHO group. |

| Methyl (-CH₃) | Singlet (s) | ~2.7 | 3H | Typical region for a methyl group attached to an aromatic ring.[6] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon environments. The chemical shifts are similarly influenced by substituent effects.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Aldehyde (C=O) | ~191 | Highly deshielded carbonyl carbon.[6] |

| Aromatic (C-4) | ~151 | Attached to the electron-withdrawing -NO₂ group.[6] |

| Aromatic (C-2) | ~141 | Attached to the methyl group. |

| Aromatic (C-1) | ~135 | Attached to the aldehyde group. |

| Aromatic (C-5) | ~131 | |

| Aromatic (C-6) | ~130 | |

| Aromatic (C-3) | ~124 |

| Methyl (-CH₃) | ~21 | Typical shift for an aryl-bound methyl carbon.[6] |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Interpretation of Key Absorption Bands

The IR spectrum of this compound is dominated by strong absorptions from the aldehyde and nitro groups.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Aldehyde C-H | Stretch | 2830-2730 (often two bands) | Medium | [5] |

| Aldehyde C=O | Stretch | 1710-1690 | Strong | [7] |

| Nitro N-O | Asymmetric Stretch | 1550-1530 | Strong | [5] |

| Nitro N-O | Symmetric Stretch | 1365-1340 | Strong | [5][7] |

| Aromatic C=C | Stretch | 1610-1580 | Medium | [5] |

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |[5] |

The precise position of the C=O stretch is indicative of its conjugation with the aromatic ring, which lowers the frequency compared to a non-conjugated aldehyde. The two strong, distinct peaks for the nitro group are a highly reliable diagnostic feature.

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Co-add 16-32 scans over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of fragmentation patterns.

Molecular Ion and Fragmentation Analysis

In Electron Ionization (EI) mode, this compound is expected to show a prominent molecular ion peak (M⁺•) at an m/z corresponding to its molecular weight. The molecule then undergoes characteristic fragmentation.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Table 3: Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Description | Reference |

|---|---|---|---|

| 165 | [M]⁺• | Molecular Ion | [2][3] |

| 164 | [M-H]⁺ | Loss of the aldehydic hydrogen radical | |

| 136 | [M-CHO]⁺ | Loss of the formyl radical | |

| 119 | [M-NO₂]⁺ | Loss of the nitro radical |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from toluene derivatives | |

The detection of the molecular ion at m/z 165 confirms the molecular formula.[2][3] The subsequent losses of key functional groups (H, CHO, NO₂) provide a fragmentation fingerprint that corroborates the proposed structure.

Experimental Protocol: MS Data Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. A typical temperature program might start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes. Use helium as the carrier gas.

-

Ionization: As the compound elutes from the GC column, it enters the EI source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Integrated Spectroscopic Analysis Summary

The collective evidence from NMR, IR, and MS provides an unambiguous structural confirmation of this compound.

-

MS confirms the molecular weight is 165 g/mol .[3]

-

IR confirms the presence of key functional groups: an aromatic aldehyde (C=O at ~1700 cm⁻¹, C-H at ~2800 cm⁻¹) and a nitro group (strong bands at ~1540 and ~1350 cm⁻¹).[5][7]

-

NMR elucidates the precise connectivity, showing the relative positions of the three substituents on the aromatic ring and confirming the presence of the aldehydic, aromatic, and methyl protons in the correct ratio.

This synergistic approach, where each technique validates the findings of the others, represents the gold standard in chemical characterization and is essential for ensuring the quality and identity of chemical entities in research and development.

Safety Information

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[8] It is also considered harmful to aquatic life with long-lasting effects (H412).

-

Precautions: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[9]

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7NO3). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

SpectraBase. (n.d.). Benzaldehyde, 4-methyl-2-nitro-. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Example 13. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-nitro-, [(4-nitrophenyl)methylene]hydrazone. Retrieved from [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2019). NMR Spectral Data of M-Nitrobenzaldehyde of thiosemicarbazone. Retrieved from [Link]

-

ResearchGate. (n.d.). GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion.... Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Nitro-4-methylbenzaldehyde. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 2-nitro-. Retrieved from [Link]

-